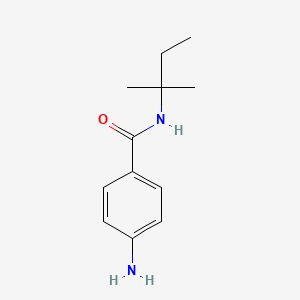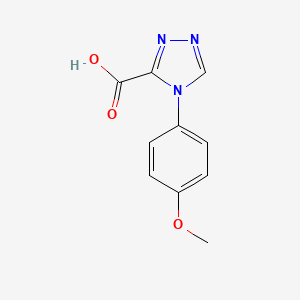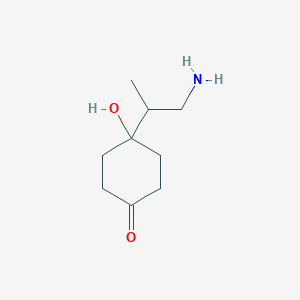![molecular formula C10H19NO3 B13194339 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)
8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Aminoethyl)-1,4-dioxaspiro[45]decan-8-ol is a spirocyclic compound characterized by a unique structure that includes a dioxaspirodecane ring system with an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its simplicity and the availability of starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-(2-Aminoethyl)-1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Mecanismo De Acción
The mechanism of action of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different functional groups.
2,8-diazaspiro[4.5]decan-1-one: Known for its potential as a kinase inhibitor and its applications in medicinal chemistry.
Uniqueness
8-(2-Aminoethyl)-1,4-dioxaspiro[45]decan-8-ol is unique due to its specific combination of a dioxaspirodecane ring and an aminoethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
8-(2-aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C10H19NO3/c11-6-5-9(12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2 |
Clave InChI |
CIOHPXSDQMOOFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CCN)O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


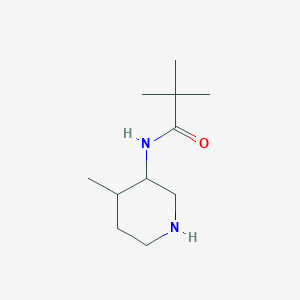


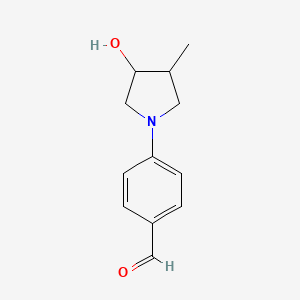

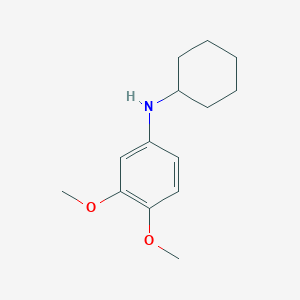

![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13194318.png)
